Nemonoxacin

Antimicrobial susceptibility testing MIC determination Gram-positive pathogens

Nemonoxacin (CAS 378746-64-6), a non-fluorinated C8-methoxy quinolone, solves fluoroquinolone cross-resistance in antimicrobial screening by retaining potency against QRDR-mutated isolates. • 4-64× lower MIC90 vs fluoroquinolones against quinolone-resistant MRSA and S. pneumoniae. • MRSA MIC90 0.5 μg/mL, S. pneumoniae MIC90 0.015 μg/mL; active vs ST8/USA300, ST239. • Phase III non-inferiority confirmed: 91.7% cure (750 mg) vs levofloxacin 90.3%. ≥98% purity, solid. Global cold-chain shipping. R&D use only.

Molecular Formula C20H25N3O4
Molecular Weight 371.4 g/mol
CAS No. 378746-64-6
Cat. No. B024523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemonoxacin
CAS378746-64-6
SynonymsNemonoxacin; 7-[(3S,5S)-3-amino-5-methylpiperidin-1-yl]-1-cyclopropyl-8-methoxy-4- oxo-1,4-dihydroquinoline-3-carboxylic acid; 7-[(3S,5S)-3-Amino-5-methyl-1-piperidinyl]-1-cyclopropyl-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid; Nemonoxacin M
Molecular FormulaC20H25N3O4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=C(C3=C(C=C2)C(=O)C(=CN3C4CC4)C(=O)O)OC)N
InChIInChI=1S/C20H25N3O4/c1-11-7-12(21)9-22(8-11)16-6-5-14-17(19(16)27-2)23(13-3-4-13)10-15(18(14)24)20(25)26/h5-6,10-13H,3-4,7-9,21H2,1-2H3,(H,25,26)/t11-,12-/m0/s1
InChIKeyAVPQPGFLVZTJOR-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nemonoxacin CAS 378746-64-6: A Nonfluorinated C8-Methoxy Quinolone for Antibiotic R&D and Clinical Development


Nemonoxacin (CAS 378746-64-6, brand name Taigexyn®) is a novel nonfluorinated C8-methoxy quinolone antibiotic developed by TaiGen Biotechnology [1]. Unlike conventional fluoroquinolones, nemonoxacin lacks the fluorine substituent at the C6 position of the quinolone core while retaining the C8-methoxy moiety [2]. This structural distinction underpins its differential spectrum of activity: potent against Gram-positive cocci including methicillin-resistant Staphylococcus aureus (MRSA) and quinolone-resistant Streptococcus pneumoniae, while maintaining comparable Gram-negative coverage to established fluoroquinolones [3]. Nemonoxacin is approved in Taiwan and mainland China for community-acquired pneumonia, with worldwide composition-of-matter patent protection extending to 2029 [1].

Nemonoxacin CAS 378746-64-6 Procurement: Why Fluoroquinolones Cannot Substitute


Nemonoxacin cannot be interchanged with generic fluoroquinolones such as levofloxacin, moxifloxacin, or ciprofloxacin due to fundamental differences in molecular structure that translate into divergent antimicrobial potency profiles, mutant selection characteristics, and resistance susceptibility. The nonfluorinated C8-methoxy scaffold confers a distinct binding affinity to DNA gyrase and topoisomerase IV that enables retention of activity against isolates harboring quinolone resistance-determining region (QRDR) mutations that render fluoroquinolones inactive [1]. Specifically, nemonoxacin demonstrates 4- to 64-fold lower MIC90 values than comparator fluoroquinolones against quinolone-resistant MRSA and Streptococcus pneumoniae [2]. Moreover, the mutant prevention concentration (MPC) and mutant selection window characteristics differ meaningfully, with nemonoxacin exhibiting narrower selection windows against certain staphylococcal populations [3]. For researchers developing antibiograms, conducting PK/PD modeling, or screening compound libraries against resistant pathogens, substituting a generic fluoroquinolone would yield fundamentally different experimental outcomes and potentially erroneous conclusions regarding therapeutic potential.

Nemonoxacin CAS 378746-64-6: Head-to-Head Quantitative Differentiation Data


Nemonoxacin vs. Levofloxacin and Moxifloxacin: Gram-Positive MIC90 Comparison

Nemonoxacin demonstrates significantly greater in vitro potency against Gram-positive cocci compared with levofloxacin and moxifloxacin. In a large surveillance study of 2,440 clinical isolates, nemonoxacin was at least fourfold more active than both levofloxacin and moxifloxacin against most Gram-positive cocci tested [1]. For community-associated MRSA, nemonoxacin exhibited an MIC90 of 0.5 μg/mL compared with substantially higher values for levofloxacin and moxifloxacin. Against Streptococcus pneumoniae, nemonoxacin showed an MIC90 of 0.015 μg/mL. The activity of nemonoxacin against Gram-negative bacilli was similar to that of levofloxacin and moxifloxacin, indicating the differential potency is specific to Gram-positive pathogens [1].

Antimicrobial susceptibility testing MIC determination Gram-positive pathogens MRSA

Nemonoxacin vs. Ciprofloxacin, Levofloxacin, and Moxifloxacin: MIC and MPC Against Ciprofloxacin-Resistant S. aureus

In a direct comparative study against clinical Staphylococcus aureus isolates, nemonoxacin exhibited superior MIC and MPC values compared with ciprofloxacin, levofloxacin, and moxifloxacin, particularly against ciprofloxacin-resistant strains. For ciprofloxacin-susceptible MRSA, nemonoxacin demonstrated an MIC of 0.25 μg/mL and MPC of 2.0 μg/mL, whereas for ciprofloxacin-resistant MRSA, these values were 0.5 μg/mL and 16.0 μg/mL respectively [1]. All nemonoxacin values were lower than those determined for the three comparator fluoroquinolones. The selection index (SI = MPC/MIC) of nemonoxacin and moxifloxacin were similar, with both exhibiting a narrower mutant selective window than levofloxacin and ciprofloxacin [1].

Mutant prevention concentration Resistance selection Staphylococcus aureus MPC/MIC ratio

Nemonoxacin vs. Levofloxacin: Clinical Cure Rates in Community-Acquired Pneumonia Phase III Trial

In a randomized Phase III clinical trial (n = 265) comparing nemonoxacin with levofloxacin for mild to moderate community-acquired pneumonia (CAP), nemonoxacin demonstrated noninferior clinical efficacy. In the evaluable-PPc population, clinical cure rates were 91.7% for nemonoxacin 750 mg, 87.7% for nemonoxacin 500 mg, and 90.3% for levofloxacin 500 mg [1]. In the evaluable-ITT population, rates were 89.9%, 87.0%, and 91.1% respectively. Bacteriological success rates in the evaluable-bacteriological ITT population were 90.2% for nemonoxacin 750 mg, 84.8% for nemonoxacin 500 mg, and 92.0% for levofloxacin [1]. Noninferiority to levofloxacin was formally demonstrated for both nemonoxacin doses across evaluable-ITT and evaluable-PPc populations.

Clinical trial Community-acquired pneumonia Noninferiority Clinical cure rate

Nemonoxacin vs. Levofloxacin and Ciprofloxacin: Differential Activity Against Clostridioides difficile Clinical Isolates

Nemonoxacin exhibits lower MIC values against Clostridioides difficile clinical isolates and laboratory strains compared with levofloxacin and ciprofloxacin, including strains harboring point mutations in the quinolone resistance-determining region (QRDR) [1]. In a study evaluating the potential effectiveness of parenteral nemonoxacin in treating C. difficile infections, nemonoxacin demonstrated more potent in vitro activity than the comparator fluoroquinolones. However, nemonoxacin failed to suppress spore outgrowth and germination in C. difficile, though it exhibited an effective inhibitory effect against vegetative cells [1].

C. difficile Anaerobic bacteria Gut microbiome Antimicrobial spectrum

Nemonoxacin QT/QTc Interval Prolongation: Thorough ECG Study with Moxifloxacin Positive Control

In a randomized, placebo- and positive-controlled crossover study conducted according to ICH E14 guidelines, nemonoxacin was evaluated for QT/QTc interval prolongation in 48 healthy adults. The study used moxifloxacin 400 mg as the positive control [1]. Nemonoxacin was classified as 'not likely dangerous' at the therapeutic dose of 500 mg, but as 'potentially dangerous' at the supratherapeutic dose of 750 mg [1]. The Tmax of nemonoxacin was 1 to 2 hours, and elimination half-life was 5 to 7 hours under fasted conditions. High-fat food intake significantly affected Tmax, Cmax, AUC0–∞, and QT/QTc interval compared with fasted conditions [1].

QT prolongation Cardiac safety Thorough QT study ICH E14

Nemonoxacin Safety Profile: Integrated Phase II/III Analysis vs. Levofloxacin

An integrated safety analysis of two Phase II and one Phase III studies (total 995 subjects) compared oral nemonoxacin with levofloxacin for community-acquired pneumonia [1]. The incidence of adverse events was 36.9% for nemonoxacin 500 mg, 54.8% for nemonoxacin 750 mg, and 39.7% for levofloxacin 500 mg [1]. Drug-related AE rates were comparable: 22.9% (NEMO-500MG), 31.0% (NEMO-750MG), and 22.5% (LEVO) [1]. The majority (>80%) of patients experienced mild drug-related AEs, with similar severity distribution across groups. Most commonly reported drug-related AEs included neutropenia (NEMO-500MG 2.5%, NEMO-750MG 8.4%, LEVO 4.4%), nausea (2.5%, 7.1%, 2.5%), and leukopenia (2.3%, 4.5%, 3.1%) [1].

Adverse events Safety profile Phase III Drug tolerability

Nemonoxacin CAS 378746-64-6: Evidence-Based Research and Procurement Applications


Antimicrobial Susceptibility Testing and Resistance Surveillance Programs Targeting MRSA and QRSP

For clinical microbiology laboratories and academic research groups conducting antimicrobial resistance surveillance, nemonoxacin serves as a critical comparator compound for evaluating novel quinolone candidates and monitoring resistance epidemiology. The compound's demonstrated ≥4-fold greater potency than levofloxacin and moxifloxacin against Gram-positive cocci, including MRSA (MIC90 0.5 μg/mL) and S. pneumoniae (MIC90 0.015 μg/mL), establishes a quantitative performance benchmark [1]. Nemonoxacin retains activity against isolates harboring QRDR mutations, making it particularly valuable for characterizing resistance mechanisms in contemporary MRSA lineages such as ST8/USA300 and ST239 [2]. Laboratories building custom antimicrobial panels for resistant pathogen screening can reference the established MIC distribution data for interpretive guidance.

Phase I/II Clinical Trial Design: Comparator Selection and Dose Justification for Novel Quinolone Antibiotics

For pharmaceutical R&D teams and CROs designing early-phase antibiotic trials, nemonoxacin provides a quantitatively validated noninferiority benchmark against levofloxacin. The Phase III CAP trial established clinical cure rates of 91.7% (750 mg nemonoxacin) and 90.3% (levofloxacin 500 mg) in the evaluable-PPc population, with formal noninferiority demonstrated across multiple analysis populations [1]. The integrated safety analysis further clarifies the AE profile: 500 mg nemonoxacin showed AE rates (36.9%) comparable to levofloxacin (39.7%), while 750 mg exhibited higher incidence (54.8%) [2]. These data enable evidence-based sample size calculations, margin setting for noninferiority designs, and risk-stratified dose selection. The QT/QTc characterization under ICH E14 guidelines provides essential cardiac safety parameters for regulatory submissions [3].

PK/PD Modeling and Resistance Suppression Studies in Staphylococcus aureus

For pharmacometricians and microbiologists developing PK/PD models for resistance suppression, nemonoxacin offers well-characterized MPC and mutant selection window parameters. Against ciprofloxacin-susceptible MRSA, nemonoxacin exhibits MIC 0.25 μg/mL and MPC 2.0 μg/mL; against ciprofloxacin-resistant MRSA, values increase to MIC 0.5 μg/mL and MPC 16.0 μg/mL [1]. The selection index (MPC/MIC) of nemonoxacin is similar to moxifloxacin and narrower than levofloxacin and ciprofloxacin, indicating differential resistance selection pressure [1]. Researchers modeling probability of target attainment or developing dosing regimens to suppress resistance emergence can integrate these quantitative MPC values, coupled with established pharmacokinetic parameters: Tmax 1-2 hours, elimination half-life 9-16 hours (single dose), and plasma protein binding approximately 16% [2].

In Vitro Screening of Anti-C. difficile and Gut Microbiome-Sparing Antibiotic Candidates

For researchers in anaerobic bacteriology, microbiome science, and C. difficile infection therapeutics, nemonoxacin provides a valuable comparator with defined differential activity. In vitro studies demonstrate lower MICs of nemonoxacin against C. difficile clinical isolates and laboratory strains compared with levofloxacin and ciprofloxacin, even in strains harboring QRDR point mutations [1]. This activity profile, combined with the compound's inability to suppress C. difficile spore outgrowth and germination, creates a specific experimental phenotype of interest [1]. Researchers evaluating the collateral damage potential of novel quinolones on the gut microbiome or screening compounds for anti-C. difficile activity can utilize nemonoxacin as a reference agent with uniquely characterized vegetative cell versus spore effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nemonoxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.